Cas no 129999-65-1 (1-(3-Aminopropyl)piperidin-4-ylmethanol)
1-(3-Aminopropyl)piperidin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- [1-(3-Aminopropyl)piperidin-4-yl]methanol
- STK504201
- CS-0337977
- SCHEMBL9332530
- (1-(3-Aminopropyl)piperidin-4-yl)methanol
- 129999-65-1
- ALBB-006934
- AKOS009291274
- 1-(3-Aminopropyl)piperidin-4-ylmethanol
-
- MDL: MFCD09723548
- Inchi: 1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2
- InChI Key: PPNKMBNATNQODW-UHFFFAOYSA-N
- SMILES: OCC1CCN(CCCN)CC1
Computed Properties
- Exact Mass: 172.157563266g/mol
- Monoisotopic Mass: 172.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.5Ų
1-(3-Aminopropyl)piperidin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629808-5mg |
[1-(3-Aminopropyl)piperidin-4-yl]methanol |
129999-65-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A629808-10mg |
[1-(3-Aminopropyl)piperidin-4-yl]methanol |
129999-65-1 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A629808-50mg |
[1-(3-Aminopropyl)piperidin-4-yl]methanol |
129999-65-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038158-500mg |
[1-(3-Aminopropyl)piperidin-4-yl]methanol |
129999-65-1 | 500mg |
4096.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038158-500mg |
[1-(3-Aminopropyl)piperidin-4-yl]methanol |
129999-65-1 | 500mg |
4096CNY | 2021-05-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408647-25g |
(1-(3-Aminopropyl)piperidin-4-yl)methanol |
129999-65-1 | 98% | 25g |
¥8555.00 | 2024-08-09 |
1-(3-Aminopropyl)piperidin-4-ylmethanol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-(3-Aminopropyl)piperidin-4-ylmethanol
Chemical Profile of 1-(3-Aminopropyl)piperidin-4-ylmethanol (CAS No. 129999-65-1)
1-(3-Aminopropyl)piperidin-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 129999-65-1, is a significant compound in the realm of pharmaceutical chemistry and drug development. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The compound belongs to a class of heterocyclic amines, which are widely recognized for their role in modulating biological pathways and interactions. The presence of both an amine group and a hydroxymethyl moiety in the molecule imparts versatile reactivity, making it a valuable intermediate in the construction of more complex pharmacophores. This structural configuration is particularly intriguing for medicinal chemists seeking to develop molecules with enhanced binding affinity and selectivity towards target enzymes or receptors.
In recent years, there has been growing interest in piperidine derivatives as scaffolds for drug discovery. Piperidines are known for their ability to occupy binding pockets in proteins with high affinity, often serving as key components in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. The specific substitution pattern in 1-(3-Aminopropyl)piperidin-4-ylmethanol positions it as a promising candidate for further derivatization, allowing for the exploration of diverse pharmacological profiles.
One of the most compelling aspects of this compound is its potential utility in the development of small-molecule probes for biochemical studies. The amine functionality can be readily modified through various chemical reactions, such as coupling with carboxylic acids via amide bond formation or reacting with aldehydes/ketones to form imines or Schiff bases. These modifications enable researchers to generate libraries of analogs with tailored properties, facilitating high-throughput screening and structure-activity relationship (SAR) studies.
The hydroxymethyl group provides an additional handle for further functionalization, allowing for the introduction of diverse substituents that can influence solubility, metabolic stability, and overall bioavailability. This flexibility makes 1-(3-Aminopropyl)piperidin-4-ylmethanol a versatile building block for medicinal chemists aiming to optimize lead compounds for clinical development.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that the piperidine ring can effectively interact with hydrophobic pockets in biological targets, while the appended aminopropyl chain can extend into charged or polar regions. Such insights have guided the design of more potent and selective inhibitors targeting diseases such as cancer, inflammation, and neurodegeneration.
The synthesis of 1-(3-Aminopropyl)piperidin-4-ylmethanol typically involves multi-step organic transformations, starting from commercially available precursors such as 4-piperidone or 1-bromopiperidine. The introduction of the amino group at the 3-position followed by methylation at the 4-position yields the desired product with high regioselectivity. Optimized synthetic routes have been reported that minimize side reactions and maximize yield, making large-scale production feasible for research and industrial applications.
In terms of applications, this compound has found utility in several areas beyond drug development. For instance, it serves as a key intermediate in the synthesis of chiral auxiliaries used in asymmetric catalysis, where its rigid piperidine core aids in maintaining stereochemical integrity during catalytic transformations. Additionally, it has been employed in material science research, particularly in the design of functional polymers and supramolecular assemblies where its nitrogen-rich structure contributes to enhanced binding properties.
The growing body of literature on 1-(3-Aminopropyl)piperidin-4-ylmethanol underscores its importance as a versatile chemical entity. Researchers have leveraged its structural features to develop novel therapeutic strategies targeting emerging infectious diseases and chronic conditions characterized by complex pathophysiology. By integrating insights from computational modeling with experimental validation, scientists continue to uncover new ways to harness this compound's potential.
Future directions in the study of 1-(3-Aminopropyl)piperidin-4-ylmethanol may focus on exploring its role in modulating ion channels and neurotransmitter receptors relevant to neurological disorders. Its ability to mimic natural bioactive molecules while offering improved pharmacokinetic profiles makes it an attractive candidate for next-generation therapeutics. As our understanding of biological systems evolves, so too will the applications of this remarkable compound.
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